molecular formula C6F13I B009053 1,1,1,2,2,3,3,5,5,5-Decafluoro-4-iodo-4-(trifluoromethyl)pentane CAS No. 102780-88-1

1,1,1,2,2,3,3,5,5,5-Decafluoro-4-iodo-4-(trifluoromethyl)pentane

Cat. No. B009053
M. Wt: 445.95 g/mol
InChI Key: PCOHEQOCJXXENZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of closely related fluorinated compounds involves complex reactions, often starting with the disproportionation reaction for the preparation of fluorinated alcohols or utilizing cross-coupling reactions for the formation of fluorinated chains and rings. For instance, the synthesis of decafluoro-3-phenyl-3-pentanol, a compound with a similar degree of fluorination, was achieved through a Cannizzaro-type disproportionation reaction (Xin-Dong Jiang et al., 2007). Moreover, fluorinated ketones, such as 1,1,1,2,2,4,5,5,5-nonafluoro-4-(trifluoromethyl)-3-pentanone, have been synthesized and analyzed for their physical properties, indicating the diverse synthetic routes available for highly fluorinated compounds (Chenyang Wen et al., 2017).

Molecular Structure Analysis

The molecular structure of fluorinated compounds is significantly influenced by the presence of fluorine atoms, which introduce steric and electronic effects. For example, the study on pentafluoroethyl groups revealed that steric repulsion affects the crystal structure and stereomutation of phosphoranes (Xin-Dong Jiang et al., 2007). This highlights the intricate balance between steric hindrance and electronic influences in determining the molecular geometry of highly fluorinated compounds.

Chemical Reactions and Properties

Highly fluorinated compounds exhibit unique reactivity patterns due to the strong electronegativity of fluorine. For instance, the synthesis of fluorinated phosphoranes demonstrates the impact of fluorine atoms on the reactivity and stability of these compounds, leading to the formation of stable stereoisomers with unique properties (Xin-Dong Jiang et al., 2007). Additionally, the reactivity of fluorinated ketones under various conditions has been explored to understand their potential applications in different chemical reactions (Chenyang Wen et al., 2017).

Physical Properties Analysis

The physical properties of fluorinated compounds, such as viscosity and fluorescence, are crucial for their application in various fields. The viscosity of nonafluoro-4-(trifluoromethyl)-3-pentanone was thoroughly measured and correlated, demonstrating the compound's suitability for applications requiring specific thermophysical properties (Chenyang Wen et al., 2017). Similarly, the fluorescence properties of related fluorinated ketones have been studied, highlighting their potential use in spectroscopic techniques (J. Gustavsson & C. Segal, 2007).

Chemical Properties Analysis

The chemical properties of "1,1,1,2,2,3,3,5,5,5-Decafluoro-4-iodo-4-(trifluoromethyl)pentane" and related compounds, including reactivity, stability, and interactions with various reagents, are defined by their high fluorine content. Studies on fluorinated compounds have shown that fluorine atoms can significantly alter chemical reactivity, leading to unique pathways and products (Xin-Dong Jiang et al., 2007); (Chenyang Wen et al., 2017).

Safety And Hazards

This involves detailing any known safety hazards associated with the compound, such as its toxicity, flammability, or reactivity.


Future Directions

This could involve speculating on potential future research directions involving the compound, based on its known properties and reactivity.


I hope this helps! If you have any other questions, feel free to ask.


properties

IUPAC Name

1,1,1,2,2,3,3,5,5,5-decafluoro-4-iodo-4-(trifluoromethyl)pentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6F13I/c7-2(8,3(9,10)6(17,18)19)1(20,4(11,12)13)5(14,15)16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCOHEQOCJXXENZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(F)(F)F)(F)F)(F)F)(C(F)(F)F)(C(F)(F)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6F13I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70371572
Record name 1,1,1,2,2,3,3,5,5,5-Decafluoro-4-iodo-4-(trifluoromethyl)pentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70371572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

445.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,1,2,2,3,3,5,5,5-Decafluoro-4-iodo-4-(trifluoromethyl)pentane

CAS RN

102780-88-1
Record name 1,1,1,2,2,3,3,5,5,5-Decafluoro-4-iodo-4-(trifluoromethyl)pentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70371572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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